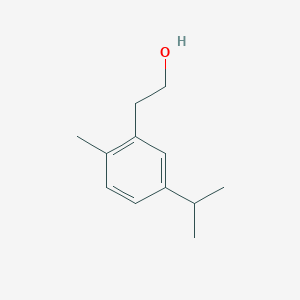
N-Acetyl-4-methylamphetamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-4-methylamphetamine is a chemical compound that belongs to the class of substituted amphetamines It is structurally related to methamphetamine, with an acetyl group attached to the nitrogen atom and a methyl group at the para position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-methylamphetamine typically involves the acetylation of 4-methylamphetamine. One common method is to react 4-methylamphetamine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at a controlled temperature to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methylamphetamine+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-Acetyl-4-methylamphetamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an amine group.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of 4-methylamphetamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of amphetamine derivatives.
Biology: Studied for its effects on monoamine transporters and neurotransmitter release, providing insights into the mechanisms of action of stimulant drugs.
Medicine: Investigated for its potential therapeutic applications, including its use as a stimulant in the treatment of certain medical conditions.
Industry: Utilized in the synthesis of other chemical compounds and as a precursor in the production of pharmaceuticals.
作用機序
The mechanism of action of N-Acetyl-4-methylamphetamine involves its interaction with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. The compound acts as a substrate-type releaser, promoting the release of these neurotransmitters into the synaptic cleft. This leads to increased neurotransmitter levels and enhanced stimulation of the central nervous system. The molecular targets and pathways involved include the inhibition of reuptake transporters and the activation of intracellular signaling cascades.
類似化合物との比較
N-Acetyl-4-methylamphetamine can be compared to other substituted amphetamines, such as:
Methamphetamine: Similar stimulant properties but differs in the presence of the acetyl group.
4-Methylamphetamine: Lacks the acetyl group, resulting in different pharmacological effects.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Known for its entactogenic effects, used in psychotherapy.
Conclusion
This compound is a compound with significant scientific interest due to its stimulant properties and potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action have been well-studied, providing valuable insights into its behavior and effects. Comparisons with similar compounds highlight its unique characteristics and potential for further research and development.
特性
CAS番号 |
959111-10-5 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC名 |
N-[1-(4-methylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H17NO/c1-9-4-6-12(7-5-9)8-10(2)13-11(3)14/h4-7,10H,8H2,1-3H3,(H,13,14) |
InChIキー |
KBTGJRGRKGZEDR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC(C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14160314.png)

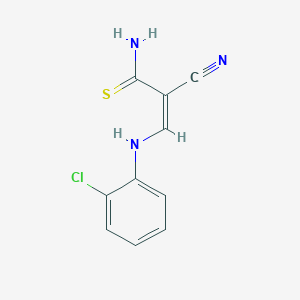
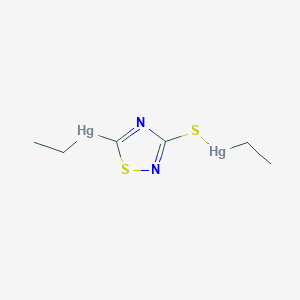
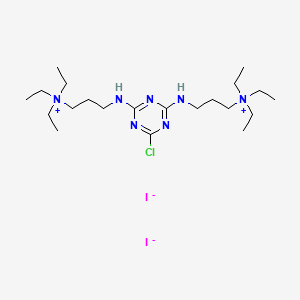
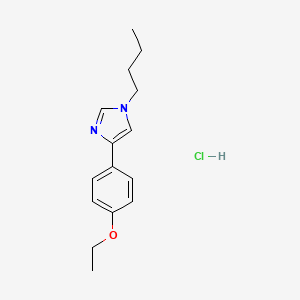
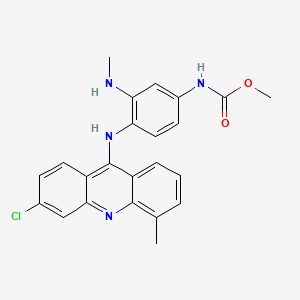
![Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate](/img/structure/B14160360.png)
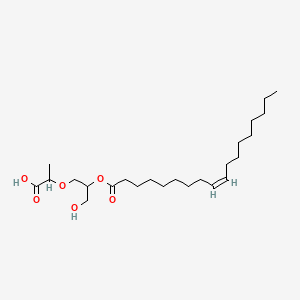
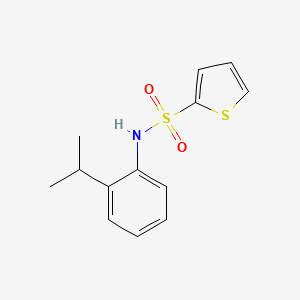
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)

